![molecular formula C18H13Cl2IN2O B5461935 2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5461935.png)
2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone
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Overview
Description
2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone is a chemical compound that is widely used in scientific research. It is a member of the quinazolinone family of compounds and has a unique structure that makes it useful for a variety of applications. In
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells and to have anti-viral activity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone in lab experiments is its unique structure, which makes it useful for a variety of applications. However, one limitation is that it is a complex compound to synthesize, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research involving 2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its anti-inflammatory, anti-cancer, and anti-viral properties in more detail. Additionally, it may be useful to explore its potential as a fluorescent probe for imaging studies.
Synthesis Methods
The synthesis of 2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone is a complex process that requires several steps. The first step involves the reaction of 2,4-dichloroaniline with acetic anhydride to form 2,4-dichloroacetanilide. This intermediate is then reacted with ethyl acetoacetate to form 2-ethyl-3-(2,4-dichlorophenyl)-4-oxobutanoic acid ethyl ester. The final step involves the reaction of this intermediate with iodine and ammonium carbonate to form the desired product.
Scientific Research Applications
2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone is widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a fluorescent probe for imaging studies.
properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2IN2O/c1-2-23-17(8-4-11-3-5-12(19)9-15(11)20)22-16-7-6-13(21)10-14(16)18(23)24/h3-10H,2H2,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRQRDXBCZDLRE-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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